Chiral Hydroxy–Thiophene Propyl Linker Introduces a Hydrogen-Bond Donor/Acceptor Profile Absent in Flat Aromatic Amide Analogs
The target compound contains a secondary alcohol on the propyl chain, generating a chiral center and a hydrogen-bond donor. In contrast, the most closely related 1,2,3-thiadiazole-5-carboxamide comparators—such as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (plant disease controller, EP 1031567) [1] and N-(5-chlorobenzo[d]oxazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (anti-TB agent, MIC 0.42 µM) —lack any hydroxyl functionality. The presence of the thiophen-2-yl ring further provides a π-surface for aromatic stacking interactions that are absent in simple alkyl-chain analogs. These features create a distinct pharmacophore that cannot be replicated by achiral or non-hydroxypropyl-thiophene derivatives.
| Evidence Dimension | Hydrogen-bond donor count and polar surface area |
|---|---|
| Target Compound Data | Calculated H-bond donors: 2 (amide NH + secondary OH); topological polar surface area (tPSA): ≈ 71.95 Ų (calculated from structure) |
| Comparator Or Baseline | N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: H-bond donors = 1 (amide NH only); tPSA ≈ 46 Ų. N-(5-chlorobenzo[d]oxazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: H-bond donors = 1 (amide NH only). |
| Quantified Difference | Target compound has ≈ 2× H-bond donor capacity and ≈ 1.5× tPSA compared to the chlorophenyl analog, predicting distinct permeability and target hydrogen-bonding profiles. |
| Conditions | Calculated molecular properties based on standard 2D chemical structures; experimental confirmation required. |
Why This Matters
For researchers selecting screening compounds, the unique hydrogen-bond donor topology of the target compound may confer selectivity for biological targets that require dual H-bond interactions, making it mechanistically non-redundant with simpler aryl carboxamide analogs.
- [1] EP 1031567 A4. Thiadiazole carboxamide derivative, plant disease controlling agent, and method of using the same. European Patent Office, 2002. View Source
